molecular formula C20H22ClNO B11775228 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one

Cat. No.: B11775228
M. Wt: 327.8 g/mol
InChI Key: WZHJLYKXXFVIPU-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring substituted with a 2-chloroethyl group, an ethyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidinone precursor with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the phenyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidinones.

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced pyrrolidinone derivatives.

Scientific Research Applications

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. This interaction can trigger a cascade of biochemical events, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethyl)morpholine: Similar in structure but with a morpholine ring instead of a pyrrolidinone ring.

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy, featuring a bis(2-chloroethyl)amine group.

    Semustine: Another alkylating agent with a 2-chloroethyl group, used in cancer treatment.

Uniqueness

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO/c1-2-22-15-18(13-14-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHJLYKXXFVIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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